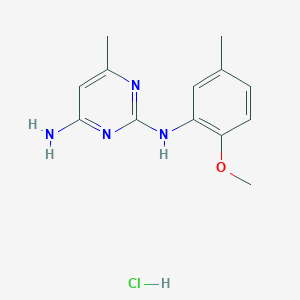

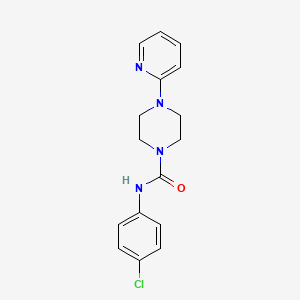

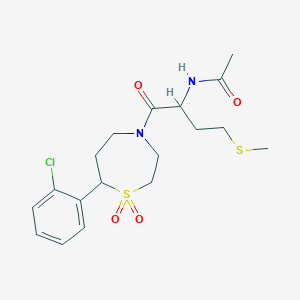

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide" is a benzenesulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, such as carbonic anhydrases, and for their anticancer, antimicrobial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the amidation reaction between amines and benzenesulfonyl chlorides or similar sulfonamide precursors. For instance, the synthesis of N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles was achieved through cycloadditions using the modified Pictet-Spengler reaction and Click chemistry . Similarly, the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was performed and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further linked to various other functional groups that impart specific properties to the compound. For example, the crystal structure of a related compound was determined to understand its conformational features . The molecular docking studies of these compounds against target enzymes provide insights into their potential interactions and binding affinities .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including cycloadditions and amidation reactions, as part of their synthesis. The reactivity of these compounds is often explored to develop novel derivatives with enhanced biological activities. For instance, the Heck-mediated synthesis has been used to create complex structures such as naphtho[2,1-f]isoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzene ring and the sulfonamide group. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The physicochemical characterization of these compounds includes spectroscopic methods like NMR, IR, and mass spectrometry .

The benzenesulfonamide derivatives exhibit a range of biological activities, including cytotoxicity against cancer cell lines, antimicrobial effects, anti-inflammatory properties, and psychotropic activity. Some compounds have been found to possess marked sedative action and selective cytotoxic effects concerning tumor cell lines . The introduction of different substituents can significantly affect the activity and selectivity of these compounds, as demonstrated by structure-activity relationship (SAR) studies .

Applications De Recherche Scientifique

Molecular Structure and Interactions

- The structural analysis of N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide revealed intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, contributing to the formation of hydrogen-bonded chains. This conformation aligns with theoretical studies on the sulfonylurea fragment, indicating a potential for specific binding interactions (Gelbrich, Haddow, & Griesser, 2011).

Agonistic and Antagonistic Activity

- Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined for their agonistic activity on human beta3 adrenergic receptors, highlighting the potential of these compounds in modulating receptor-mediated pathways. Notably, a biphenyl derivative exhibited significant agonistic activity, indicating a path for therapeutic applications (Parmee et al., 2000).

Anticancer and Anti-Inflammatory Applications

- A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed compounds with significant potential for therapeutic development, underscoring the versatility of the benzenesulfonamide derivatives in drug discovery (Küçükgüzel et al., 2013).

Enzyme Inhibition

- The study of human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides, including 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzenesulfonamide, aimed to improve selectivity toward druggable isoforms through hydrophobic/hydrophilic modifications. This research offers insight into the design of targeted enzyme inhibitors, with specific compounds showing remarkable inhibition and selectivity for brain-expressed hCA VII, presenting a strategic avenue for addressing disorders like glaucoma or epilepsy (Bruno et al., 2017).

Catalysis

- Half-sandwich ruthenium complexes containing aromatic sulfonamides with pyridinyl rings, synthesized from N-(quinoline-8-yl-aryl)benzenesulfonamides, demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives. This highlights their utility in catalytic processes, contributing to the development of efficient and selective catalysts for organic synthesis (Dayan et al., 2013).

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S2/c24-27(25,20-8-2-1-3-9-20)22-14-21(19-11-13-26-16-19)23-12-10-17-6-4-5-7-18(17)15-23/h1-9,11,13,16,21-22H,10,12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBMQLYABNGZAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)

![5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3018045.png)

![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B3018050.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3018051.png)

![2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3018053.png)